[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid
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Overview
Description
[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid is a compound of interest in various fields of chemistry and biology. This compound features a pyridine ring substituted with methoxycarbonyl groups at positions 4 and 6, and an acetic acid moiety at position 2. Its unique structure makes it a valuable subject for research and application in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves the esterification of pyridine derivatives. One common method is the reaction of 2-chloropyridine with dimethyl carbonate in the presence of a base such as sodium hydride, followed by hydrolysis to yield the desired acetic acid derivative . The reaction conditions often require refluxing in an appropriate solvent like toluene or dimethylformamide (DMF) to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium hydride or other strong bases in polar aprotic solvents like DMF.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, [4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biology and Medicine
Its pyridine ring is a common motif in many biologically active molecules, and the presence of ester and acetic acid groups can enhance its pharmacokinetic properties .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structure imparts desirable properties like thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of [4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester and acetic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid: Similar structure but with a boronic acid group instead of acetic acid.
2,2′-Bipyridine-6-carboxylic acid: Contains a bipyridine structure with carboxylic acid groups.
Uniqueness
[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of both ester and acetic acid groups. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C11H11NO6 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2-[4,6-bis(methoxycarbonyl)pyridin-2-yl]acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-17-10(15)6-3-7(5-9(13)14)12-8(4-6)11(16)18-2/h3-4H,5H2,1-2H3,(H,13,14) |
InChI Key |
HACGPRHZOKCWSG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CC(=O)O |
Origin of Product |
United States |
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